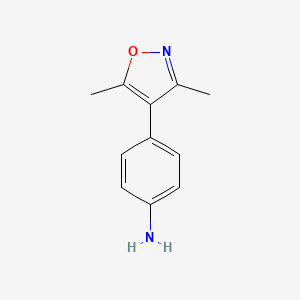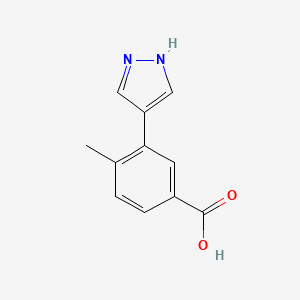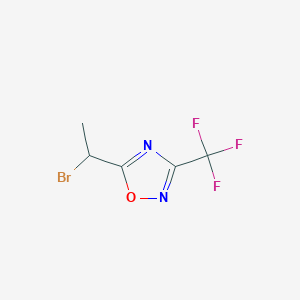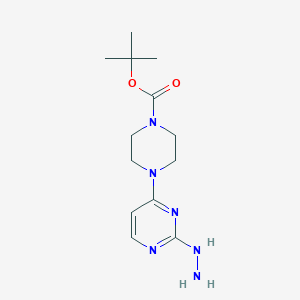
Tert-butyl 4-(2-hydrazinopyrimidin-4-yl)piperazine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(2-hydrazinopyrimidin-4-yl)piperazine-1-carboxylate, also referred to as TBHP, is a synthetic organic compound, which is used in the synthesis of various drugs, including anti-cancer agents. It is an important intermediate in the synthesis of a variety of drugs. TBHP is also used in the synthesis of polymers, pharmaceuticals, and other materials. TBHP is a white crystalline solid, with a melting point of 200°C and a boiling point of 294°C.
Applications De Recherche Scientifique
Synthesis and Characterization
Tert-butyl 4-(2-hydrazinopyrimidin-4-yl)piperazine-1-carboxylate, along with its derivatives, has been extensively studied for its synthesis and characterization. For instance, Kulkarni et al. (2016) synthesized and characterized a hydrazide derivative, which was found to have moderate antibacterial and antifungal activities against several microorganisms (Kulkarni et al., 2016). Similarly, Sanjeevarayappa et al. (2015) synthesized a related compound and found it exhibited moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Crystal Structure Analysis
The crystal structure of various derivatives of tert-butyl 4-(2-hydrazinopyrimidin-4-yl)piperazine-1-carboxylate has been a subject of research. Gumireddy et al. (2021) prepared a sterically congested piperazine derivative and explored its novel chemistry (Gumireddy et al., 2021). Mamat et al. (2012) reported on the crystal and molecular structure of a related compound, highlighting its typical bond lengths and angles (Mamat et al., 2012).
Potential in Anticorrosive Applications
An interesting application area for derivatives of this compound is in anticorrosive agents. Praveen et al. (2021) investigated the anticorrosive behavior of a novel tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in 1M HCl. They found it to be effective with an inhibition efficiency of 91.5% at certain concentrations (Praveen et al., 2021).
Biochemical Applications
This compound and its derivatives have been studied for their biochemical applications as well. McDermott et al. (2008) described the use of a derivative in a sparteine-mediated asymmetric deprotonation, a method employed in the synthesis of molecules of medicinal interest (McDermott et al., 2008).
Potential in Medicinal Chemistry
Though information related to drug use, dosage, and side effects is excluded as per request, it's worth noting that research into these compounds often intersects with the field of medicinal chemistry. For example, studies by Lanfumey et al. (1993) and others have explored the antagonist properties of related piperazine compounds in biochemical contexts (Lanfumey et al., 1993).
Propriétés
IUPAC Name |
tert-butyl 4-(2-hydrazinylpyrimidin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O2/c1-13(2,3)21-12(20)19-8-6-18(7-9-19)10-4-5-15-11(16-10)17-14/h4-5H,6-9,14H2,1-3H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMVCJNBDFDXRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-hydrazinopyrimidin-4-yl)piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino]carbonyl}benzoic acid](/img/structure/B1396295.png)
![2-[(5-{[(4-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396296.png)
![2'-Isobutyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1396298.png)
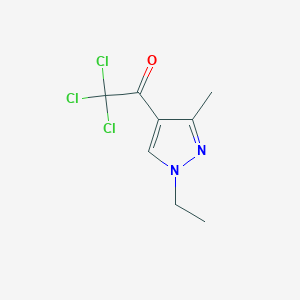

![Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine](/img/structure/B1396304.png)
![2-[2-(6-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1396305.png)
![tert-butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]carbamate](/img/structure/B1396307.png)
![[3-(4-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1396309.png)
![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide](/img/structure/B1396313.png)
